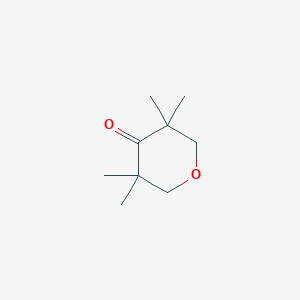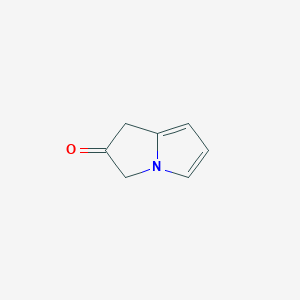
Ethyl 5-(m-tolyl)isoxazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-(m-tolyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with an ethyl ester group at the 3-position and a m-tolyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the m-tolyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and cancer due to its ability to modulate biological pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(m-tolyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. One common method is the reaction of ethyl nitroacetate with m-tolylacetylene in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of metal catalysts such as copper(I) or ruthenium(II) can enhance the reaction efficiency and yield. Additionally, metal-free synthetic routes have been explored to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(m-tolyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the 3-position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium at room temperature.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 5-(m-tolyl)isoxazole-3-carboxylic acid.
Reduction: Ethyl 5-(m-tolyl)isoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(m-tolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. The m-tolyl group enhances the compound’s binding affinity by increasing hydrophobic interactions with the target. These interactions can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Ethyl 5-(m-tolyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives to highlight its uniqueness:
Ethyl 5-phenylisoxazole-3-carboxylate: Similar structure but with a phenyl group instead of a m-tolyl group. The m-tolyl group in this compound provides better lipophilicity and potentially improved bioavailability.
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate: The para-substituted tolyl group may result in different steric and electronic effects compared to the meta-substituted tolyl group, affecting the compound’s reactivity and biological activity.
Ethyl 5-(m-methoxyphenyl)isoxazole-3-carboxylate: The presence of a methoxy group can introduce additional hydrogen bonding interactions, potentially altering the compound’s binding affinity and selectivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for drug development and other research areas.
Propiedades
IUPAC Name |
ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFSORPOVYRMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629704 | |
| Record name | Ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-47-6 | |
| Record name | Ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-4,7-dihydro-7-(3-pyridinyl)-](/img/structure/B3058339.png)


![2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3058343.png)



![Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-](/img/structure/B3058350.png)





